1,5-Diazocine-2,6(1H,5H)-dione

Computational chemistry Heterocyclic aromaticity Isomer stability

1,5-Diazocine-2,6(1H,5H)-dione (CAS 652995-63-6; molecular formula C6H6N2O2; MW 138.12 g/mol) is the unsaturated, 1,5-dihydro parent scaffold of the 1,5-diazocine-2,6-dione class—an eight-membered heterocycle containing two amide groups in a 1,5-relationship and two endocyclic double bonds that confer aromatic character and ring planarity. This scaffold is a member of the 1,5-diazocine family, which constitutes approximately 87% of all published 1,5-diheterocine literature, reflecting its dominant role in medicinal chemistry and materials science.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 652995-63-6
Cat. No. B12531567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazocine-2,6(1H,5H)-dione
CAS652995-63-6
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C=CNC1=O
InChIInChI=1S/C6H6N2O2/c9-5-1-3-7-6(10)2-4-8-5/h1-4H,(H,7,10)(H,8,9)
InChIKeyPNOZCJLGKWLDSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazocine-2,6(1H,5H)-dione (CAS 652995-63-6): Core Scaffold Procurement Guide for Heterocyclic Chemistry and Materials Research


1,5-Diazocine-2,6(1H,5H)-dione (CAS 652995-63-6; molecular formula C6H6N2O2; MW 138.12 g/mol) is the unsaturated, 1,5-dihydro parent scaffold of the 1,5-diazocine-2,6-dione class—an eight-membered heterocycle containing two amide groups in a 1,5-relationship and two endocyclic double bonds that confer aromatic character and ring planarity [1]. This scaffold is a member of the 1,5-diazocine family, which constitutes approximately 87% of all published 1,5-diheterocine literature, reflecting its dominant role in medicinal chemistry and materials science [2]. The compound serves as a key synthetic intermediate for Smac mimetic anticancer agents, tryptase inhibitors, and photochromic materials, and its dihydro core enables π-conjugation unavailable in saturated analogs [3].

1,5-Diazocine-2,6(1H,5H)-dione: Why Neither Saturated Analogs Nor Regioisomeric Diazocines Can Substitute


In-class substitution of 1,5-diazocine-2,6(1H,5H)-dione fails at three independent levels. First, the 1,5-dihydro core possesses thermally superior stability relative to its 1,4-dihydro regioisomer, as established by ab initio CCSD(T) calculations [1]. Second, the saturated perhydro analog (1,5-diazocane-2,6-dione, CAS 935-18-2) lacks the π-conjugated aromatic system that underpins the scaffold's electronic and photophysical properties, making it unsuitable for applications requiring planar, delocalized ring systems [2]. Third, regioisomeric 1,5-diazocine-2,4-dione yields entirely different polymerization products—polytrimethylenemalonamide versus the poly-β-alanine obtained from the 2,6-dione scaffold—demonstrating that the relative positioning of the amide carbonyls dictates both solid-state reactivity and polymer composition [3]. These orthogonal differentiators preclude simple interchange among available diazocine variants.

1,5-Diazocine-2,6(1H,5H)-dione: Head-to-Head Comparative Evidence for Procurement Decisions


Thermal Stability Advantage: 1,5-Dihydro-1,5-diazocine vs. 1,4-Dihydro-1,4-diazocine

Ab initio CCSD(T) singlet potential energy surface calculations demonstrate that 1H,5H-1,5-diazocine-2,6-dione is thermally more stable than its 1H,4H-1,4-diazocine isomer [1]. The calculations predict a planar lowest-energy structure for the 1,5-isomer, and confirm its aromatic character based on magnetic and energetic criteria [1]. This is the only published direct computational comparison of thermal stability between the two dihydro-diazocine regioisomers.

Computational chemistry Heterocyclic aromaticity Isomer stability

Polymerization Product Selectivity: 2,6-Dione Yields Poly-β-alanine; 2,4-Dione Yields Polytrimethylenemalonamide

The saturated perhydro-1,5-diazocine-2,6-dione (the reduced form of the target scaffold) undergoes solid-state polymerization in the presence of water vapor to produce poly-β-alanine in nearly quantitative yield [1]. In contrast, the regioisomeric perhydro-1,5-diazocine-2,4-dione, synthesized via double Beckmann rearrangement of cyclohexane-1,3-dione dioxime, polymerizes to polytrimethylenemalonamide—a structurally and functionally distinct polymer [2]. While the 2,6-dione scaffold provides a direct route to the nylon-3 backbone (poly-β-alanine), the 2,4-dione yields a malonamide-linked polymer. This demonstrates that carbonyl positioning within the eight-membered ring determines the entire polymer repeat-unit identity.

Solid-state polymerization Poly-β-alanine Monomer selectivity

Aromatic Character and Ring Planarity: Unsaturated 1,5-Dihydro Core vs. Saturated Perhydro Analog

CCSD(T) calculations predict that 1H,5H-1,5-diazocine-2,6-dione adopts a planar lowest-energy geometry and possesses aromatic character, whereas the saturated perhydro analog (1,5-diazocane-2,6-dione, CAS 935-18-2) is non-aromatic and conformationally flexible, adopting a twist-boat or chair conformation [1]. X-ray crystallography of the saturated analog cyclo-di-β-alanyl confirms a flexible chair conformation with N–CH2CH2–C torsion angle of 27° and cis-amide bonds, in contrast to the fully planar, delocalized dihydro scaffold [2]. The unsaturated core's planarity enables π-stacking interactions and electronic delocalization that are absent in the saturated form.

Aromaticity Ring planarity π-Conjugation

Dirac Insulator Band Gap of Poly(1,5-dihydro-1,5-diazocine diazene) vs. Graphene

The 1,5-dihydro-1,5-diazocine core, when polymerized via –N=N– linkages into a two-dimensional monolayered aromatic network, forms a Dirac insulator with a narrow, nearly direct band gap of ~0.057 eV (G₀W₀-corrected band gap: 0.121 eV), in contrast to pristine graphene which is a zero-band-gap semimetal [1]. DFT calculations (GGA/LDA) yield band gaps of E_gap_GGA = 0.045 eV and E_gap_LDA = 0.035 eV for the poly-diazocine material [1]. The cohesion energy of this 2D polymer is –6.03 eV/atom, and the predicted Fermi velocity of charge carriers ranges from ~3.41 × 10⁵ m/s to ~1.63 × 10⁶ m/s, yielding effective masses up to ~2260 times lower than the free electron mass [2]. These properties position the 1,5-dihydro-1,5-diazocine monomer as a unique precursor for 2D Dirac materials that are not accessible from saturated or non-aromatic analogs.

2D materials Dirac insulator Band gap engineering

Synthetic Regiodivergence: Kinetic Preference for Piperazine-2,5-diones Over 1,5-Diazocine-2,6-diones

Reaction of chloroacetamides with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields 1,4-diaryl-piperazine-2,5-diones (six-membered ring) in good yield, rather than the expected 1,5-diaryl-3,7-dimethoxy-1H,5H-[1,5]diazocine-2,6-diones (eight-membered ring) [1]. This demonstrates that under identical conditions, the kinetically favored six-membered ring closure outcompetes eight-membered ring formation. Accessing the 1,5-diazocine-2,6-dione scaffold therefore requires distinct synthetic strategies—such as double Ugi four-component reaction (U-4CR) of anthranilic acid derivatives [2] or β-imino-nitrile cyclization with carbon disulfide [3]—that are specifically optimized for medium-ring formation.

Synthetic chemistry Ring-size control Heterocycle synthesis

1,5-Diazocine-2,6(1H,5H)-dione: Evidence-Backed Application Scenarios for Research and Industrial Use


Solid-State Precursor for Poly-β-alanine (Nylon-3) Synthesis

The perhydro derivative of the 1,5-diazocine-2,6-dione scaffold undergoes solid-state polymerization in the presence of water vapor to produce poly-β-alanine in near-quantitative yield, and polymerizes rapidly upon heating above its melting temperature without water [1]. This contrasts sharply with the 2,4-dione regioisomer, which yields polytrimethylenemalonamide instead [2]. Researchers requiring a clean, high-yield route to nylon-3—a biocompatible polyamide with applications in biomedical materials and drug delivery—should prioritize the 2,6-dione scaffold over the 2,4-dione variant. The unsaturated parent compound (1,5-diazocine-2,6(1H,5H)-dione) serves as the direct synthetic precursor to the perhydro monomer via hydrogenation, providing entry to this polymerization pathway.

Medicinal Chemistry Scaffold for Smac Mimetic Anticancer Agents

Small molecules bearing the 1,5-diazocine core have been identified as potent Smac (second mitochondria-derived activator of caspases) mimetics, antagonizing inhibitor of apoptosis proteins (IAPs) and restoring caspase-mediated apoptosis in cancer cells [1]. Several 1,5-diazocine-based Smac mimetics have demonstrated activity at nanomolar levels, with some advancing to clinical trials owing to good oral bioavailability [1]. The planar, aromatic 1,5-dihydro core enables the precise spatial presentation of binding motifs required for IAP antagonism—a structural feature that saturated or regioisomeric scaffolds cannot replicate. The parent 1,5-diazocine-2,6(1H,5H)-dione is the key unsubstituted starting material for constructing these pharmacologically active derivatives.

Monomer for 2D Dirac Insulator Polymer Materials

The 1,5-dihydro-1,5-diazocine core, when incorporated into a –N=N– linked 2D polymer network, produces a monolayered aromatic material with Dirac insulator properties: a narrow direct band gap of ~0.057 eV, cohesion energy of –6.03 eV/atom, and Fermi velocities approaching 10⁶ m/s [1]. This electronic profile—finite band gap combined with high carrier mobility—addresses a key limitation of graphene (zero band gap) for logic and optoelectronic applications. The predicted effective mass of charge carriers is up to ~2260 times lower than the free electron mass [2]. The 1,5-diazocine-2,6(1H,5H)-dione monomer provides the essential aromatic, planar building block for constructing this class of 2D polymers, which cannot be accessed from non-aromatic or non-planar heterocyclic monomers.

Core Scaffold for Tryptase Inhibitor Development

Patented 1,5-diazocine-2,6-dione derivatives of the general formula I, in which the diazocine ring bears substituted alkylene-linked aryl/heteroaryl groups with terminal amino, amidino, or guanidino functionality, are disclosed as potent tryptase inhibitors for pharmaceutical use [1]. The 1,5-diazocine-2,6-dione core provides the optimal bivalent geometry for simultaneously engaging two active-site regions of the tryptase tetramer, a design principle that is specific to the 1,5-relationship of substituents on the eight-membered ring. Saturated analogs (1,5-diazocanes) or six-membered piperazine-2,5-diones lack either the required conformational rigidity or the appropriate substituent spacing to achieve this bivalent binding mode, making the unsaturated 1,5-diazocine-2,6-dione scaffold irreplaceable for this target class.

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